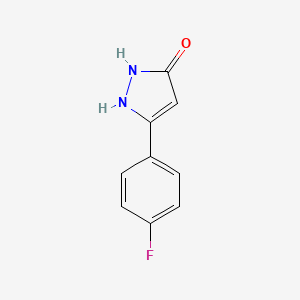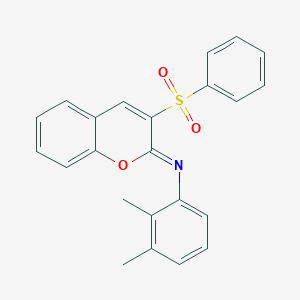
(Z)-2,3-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline is an organic compound with the formula C6H5NH2. It consists of an amine attached to a benzene ring and is the prototypical aromatic amine . Phenylsulfonyl is a functional group consisting of a sulfonyl group attached to a phenyl ring . The compound you mentioned seems to be a complex derivative of aniline, possibly with additional functional groups or structural modifications.
Chemical Reactions Analysis
Aniline and its derivatives can undergo a variety of chemical reactions, including oxidation and various coupling reactions . The phenylsulfonyl group may also influence the reactivity of the molecule .Wissenschaftliche Forschungsanwendungen
Kinetic Studies in Organic Chemistry
The study by Dey, Kim, and Lee (2011) investigated the kinetics and mechanisms of anilinolyses reactions involving aryl dimethyl, methyl phenyl, and diphenyl phosphinates. This research provides insights into the interactions of similar complex organic compounds, potentially including (Z)-2,3-Dimethyl-N-(3-(Phenylsulfonyl)-2H-Chromen-2-ylidene)aniline, in organic and biomolecular chemistry settings (Dey, Kim, & Lee, 2011).
Catalysis and Polymerization
Attandoh, Ojwach, and Munro (2014) explored the structural, mechanistic, and kinetic aspects of polymerization reactions of ϵ‐caprolactone using (Benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes. Their work indicates potential roles for similar compounds in catalysis and polymerization processes, particularly in the development of new materials (Attandoh, Ojwach, & Munro, 2014).
Fluorescent Thermometry
A 2014 study highlighted the use of a compound with a similar structure in developing a ratiometric fluorescent thermometer with a mega-Stokes shift. This indicates potential applications of this compound in temperature sensing and measurement, especially in chemical and biological systems (Cao et al., 2014).
Electroluminescence
Doi, Kinoshita, and colleagues (2003) investigated amorphous molecular materials for electroluminescence, including compounds with structures akin to the one . Their research suggests possible applications of such compounds in organic electroluminescent (EL) devices, potentially enhancing the performance and color tuning of these devices (Doi, Kinoshita, et al., 2003).
Antimicrobial Properties
Eren, Ünal, and Ozdemir-Kocak (2019) conducted combined experimental and theoretical studies on N-(Phenyl)dimethyldisulfonimide, demonstrating its antimicrobial activity. This implies that similar compounds, including this compound, could be explored for their antimicrobial properties, potentially leading to new antimicrobial agents (Eren, Ünal, & Ozdemir-Kocak, 2019).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(2,3-dimethylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-16-9-8-13-20(17(16)2)24-23-22(15-18-10-6-7-14-21(18)27-23)28(25,26)19-11-4-3-5-12-19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDQWEAROKAGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

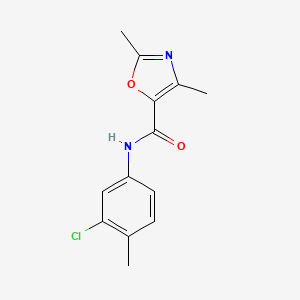
![Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2988177.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)
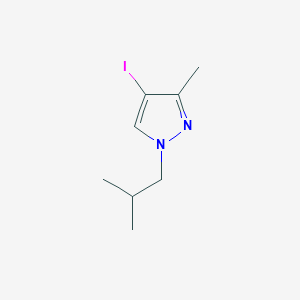

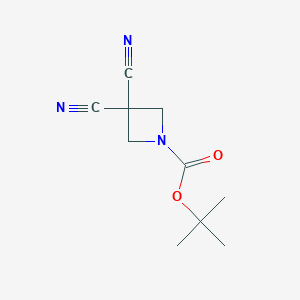
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2988187.png)
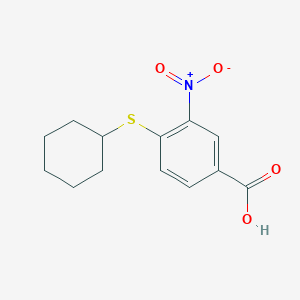
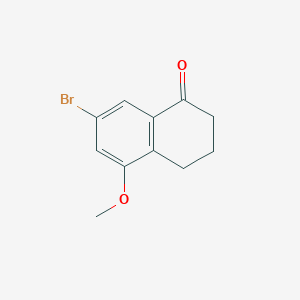
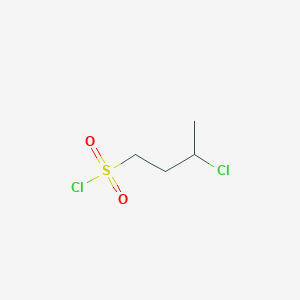
![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2988194.png)

